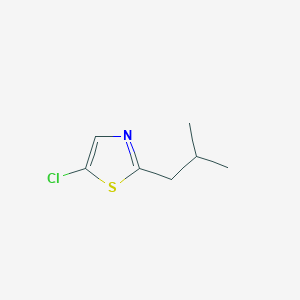

5-Chloro-2-isobutylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1207426-84-3 |

|---|---|

Molecular Formula |

C7H10ClNS |

Molecular Weight |

175.68 g/mol |

IUPAC Name |

5-chloro-2-(2-methylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)3-7-9-4-6(8)10-7/h4-5H,3H2,1-2H3 |

InChI Key |

IGCIAIFVYWYLMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(S1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-2-isobutylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound 5-Chloro-2-isobutylthiazole. Due to the limited availability of published data on this specific molecule, this document provides a scientifically grounded, hypothetical approach based on established synthetic routes for analogous thiazole derivatives and predicted characterization data. The protocols and data presented herein are intended to serve as a foundational resource for researchers seeking to synthesize and evaluate this compound for potential applications in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a chloro- group at the 5-position and an isobutyl group at the 2-position may confer unique pharmacological properties.

Introduction

Thiazoles are a class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceutical agents. The thiazole ring is a key structural motif in various drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies. The specific substitution pattern on the thiazole ring can significantly influence the compound's biological activity. This guide focuses on the synthesis and characterization of this compound, a compound with potential for further investigation in drug discovery programs. The presence of a halogen at the C5 position and an alkyl group at the C2 position are common features in bioactive thiazoles.

Proposed Synthesis Pathway

A plausible synthetic route to this compound is proposed, commencing from isovaleramide. This multi-step synthesis involves the formation of a thioamide intermediate, followed by a Hantzsch-type thiazole synthesis and subsequent chlorination.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of Isovalerothioamide

-

To a stirred solution of isovaleramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield isovalerothioamide.

Synthesis of 2-Isobutylthiazole

-

Dissolve isovalerothioamide (1 equivalent) in anhydrous ethanol.

-

Add 1,2-dichloroethyl ethyl ether (1.1 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain 2-isobutylthiazole as a colorless liquid.[1][2][3]

Synthesis of this compound

-

Dissolve 2-isobutylthiazole (1 equivalent) in anhydrous acetonitrile.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization Data

The following table summarizes the expected and known physical and spectroscopic data for the key compounds in the synthesis. The data for this compound is predicted based on the known data of related structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted MS (EI) m/z |

| 2-Isobutylthiazole | C₇H₁₁NS | 141.24 | Colorless liquid[1] | 7.65 (d, 1H), 7.15 (d, 1H), 2.90 (d, 2H), 2.20 (m, 1H), 1.00 (d, 6H) | 171.5, 143.2, 118.9, 40.8, 29.5, 22.3 | 141 (M+), 99, 58 |

| This compound | C₇H₁₀ClNS | 175.68 | Yellow to pale yellow oil [4] | 7.50 (s, 1H), 2.95 (d, 2H), 2.25 (m, 1H), 1.05 (d, 6H) | 173.0, 140.0, 130.0, 41.0, 29.3, 22.1 | 175/177 (M+), 133/135, 98 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Potential Biological Significance

While the biological activity of this compound has not been reported, related thiazole-containing compounds have demonstrated a wide array of pharmacological effects. The isothiazole ring, a related sulfur- and nitrogen-containing heterocycle, is present in many biologically active compounds.[5] For instance, certain benzothiazole derivatives exhibit antiproliferative activity.[6] The introduction of a chlorine atom can often enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties. Further research is warranted to explore the potential of this compound as a lead compound in drug discovery.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data offer a benchmark for researchers. The detailed experimental protocols and workflow diagrams are designed to facilitate the practical execution of this synthesis. It is anticipated that this document will serve as a valuable resource for scientists in the fields of organic synthesis and medicinal chemistry, enabling the exploration of this novel compound's potential therapeutic applications.

References

- 1. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]

- 3. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives [mdpi.com]

5-Chloro-2-isobutylthiazole: A Review of Available Physicochemical Data and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-isobutylthiazole is a substituted thiazole derivative. This technical guide synthesizes the currently available information on its physicochemical properties, potential synthetic pathways, and biological significance. Due to the limited publicly available data for this specific compound, this document also provides general context based on related thiazole structures to offer potential starting points for further research.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is scarce in publicly accessible literature and databases. The primary available data points are its molecular formula and molecular weight. Other key properties such as melting point, boiling point, and solubility have not been officially reported.

A summary of the known quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNS | Hoffman Fine Chemicals[1] |

| Molecular Weight | 175.682 g/mol | Hoffman Fine Chemicals[1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Solubility | Not Available |

Synthesis and Experimental Protocols

For instance, the preparation of the isomeric compound, 2-chloro-5-chloromethyl-1,3-thiazole, has been described in patent literature. One disclosed method involves the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent. This suggests that a potential pathway to this compound could involve the cyclization and chlorination of a suitable isothiocyanate precursor.

The following diagram illustrates a generalized conceptual workflow for thiazole synthesis, which could be adapted for the target molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Development and Signaling Pathways

There is currently no specific information in the scientific literature detailing the use of this compound in drug development or its interaction with specific biological signaling pathways.

However, the broader class of thiazole and benzothiazole derivatives is known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. Research on related compounds has indicated potential applications in areas such as antimicrobial and anticancer therapies. For example, some 2,5-disubstituted benzothiazole derivatives have shown antiproliferative activity. It is important to note that these findings are not directly applicable to this compound and would require specific investigation.

The following diagram depicts a simplified, hypothetical relationship between a novel thiazole compound and the drug discovery process.

Caption: A simplified representation of the drug discovery and development process.

Conclusion

This compound remains a poorly characterized compound in the public domain. While its molecular formula and weight are established, a significant data gap exists concerning its physicochemical properties, a validated synthetic protocol, and any potential biological activity. Further experimental investigation is required to elucidate these fundamental characteristics and to explore its potential applications in scientific research and drug development. Researchers interested in this molecule may need to undertake foundational research to establish its properties and develop reliable synthetic methods.

References

Potential Biological Activities of 5-Chloro-2-isobutylthiazole Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This technical guide explores the potential biological activities of 5-Chloro-2-isobutylthiazole derivatives by examining the established bioactivities of structurally related thiazole and isothiazole compounds. While direct studies on this compound derivatives are limited in the public domain, this paper extrapolates potential activities based on analogous structures, focusing on anticancer, antimicrobial, and herbicidal properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide future research in this promising area.

Introduction

The thiazole ring is a fundamental scaffold in numerous biologically active molecules, including approved drugs and agrochemicals. The introduction of various substituents onto the thiazole core allows for the fine-tuning of its physicochemical properties and biological targets. The specific substitution pattern of a 5-chloro group and a 2-isobutyl group on the thiazole ring presents a unique combination of lipophilicity and electronic properties that could confer potent and selective biological activities. This whitepaper aims to provide a comprehensive overview of the potential therapeutic and agrochemical applications of this compound derivatives by summarizing the known activities of analogous compounds.

Potential Biological Activities

Based on the literature for structurally similar thiazole and isothiazole derivatives, the following biological activities are of high potential for this compound derivatives.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.

Quantitative Data from Analogous Compounds:

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | IC50 | 2.57 ± 0.16 µM | [1] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | HepG2 | IC50 | 7.26 ± 0.44 µM | [1] |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | LoVo | - | Less active than Cisplatin and 5-Fluorouracil | [2] |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | MCF-7 | - | Higher activity than against LoVo cells | [2] |

| Thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | % Inhibition | Up to 48% | [3][4] |

| Novel thiadiazole-thiazole hybrids | HepG2-1 | IC50 | 0.69 ± 0.41 µM | [5] |

Signaling Pathways:

Several thiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/mTOR pathway, which is often dysregulated in cancer.[6]

Antimicrobial Activity

The thiazole scaffold is present in several clinically used antimicrobial agents. Derivatives with halogen substitutions are known to exhibit potent antibacterial and antifungal properties.

Quantitative Data from Analogous Compounds:

| Compound Class | Organism | Activity Metric | Value | Reference |

| Thiazole-piperazine derivatives | S. aureus, B. subtilis, E. coli | - | Some compounds showed potent activity | [7] |

| 2,4,5-Trisubstituted-1,3-thiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | MIC | 1.25-5.0 mg/mL | [8] |

| Thiazole derivatives containing quinoline moieties | K. pneumonia, B. cereus, S. aureus, E. coli, A. niger | Zone of Inhibition | Significant activity observed | [9] |

| N-substituted thiazole derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Zone of Inhibition | Active compounds identified | [8] |

Herbicidal Activity

Certain thiazole derivatives have been developed as herbicides, indicating the potential for this compound derivatives in agrochemical applications. These compounds often act by inhibiting key enzymes in plant metabolic pathways.

Activity Data from Analogous Compounds:

| Compound Class | Weed Species | Activity | Reference |

| Amide derivatives containing thiazole moiety | Echinochloa crusgalli, Amaranthus ascedense | Moderate herbicidal activity | [3] |

| Aryl thiazole compounds | Amaranthus retroflexus, Eclipta prostrata | 80% inhibition at 150g.ai/ha | [10] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

A standard method for screening the antimicrobial activity of new compounds.[9]

Herbicidal Activity Screening (Petri Dish Assay)

A common preliminary screening method to evaluate the pre-emergence herbicidal activity of compounds.[10]

Conclusion and Future Directions

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays, including those for anticancer, antimicrobial, and herbicidal activities. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be crucial for their further development as therapeutic agents or agrochemicals. The experimental protocols and potential biological targets outlined in this whitepaper provide a solid foundation for initiating such research endeavors.

References

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. caribjscitech.com [caribjscitech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties : Oriental Journal of Chemistry [orientjchem.org]

- 10. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-isobutylthiazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-2-isobutylthiazole. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally similar thiazole derivatives to infer potential properties and outlines detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering methodologies for determining its aqueous and organic solubility, as well as its stability under various stress conditions.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a key heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The presence of a chloro- group at the 5-position and an isobutyl group at the 2-position will significantly influence its physicochemical properties, including solubility and stability. Understanding these characteristics is critical for its potential application in drug development, enabling appropriate formulation, storage, and handling protocols.

This guide provides a framework for the systematic evaluation of this compound's solubility and stability, drawing upon established methodologies for heterocyclic compounds.

Physicochemical Properties of Analogous Thiazole Derivatives

To provide a preliminary understanding of the potential properties of this compound, the following tables summarize available data for structurally related compounds. These values should be used as a general reference to guide experimental design.

Table 1: Solubility Data of Structurally Related Thiazole Compounds

| Compound | Molecular Formula | Solvent | Solubility | Reference |

| 2-Aminothiazole | C₃H₄N₂S | Water | < 1 mg/mL at 20°C | [1] |

| 2-Aminothiazole | C₃H₄N₂S | Polar Solvents | Generally more soluble | [2] |

| Benzothiazole | C₇H₅NS | Water | Slightly soluble | [3] |

| Benzothiazole | C₇H₅NS | Ether | Very soluble | [3] |

| Benzothiazole | C₇H₅NS | Acetone | Soluble | [3] |

Table 2: Physical Properties of 5-Chlorothiazole

| Property | Value | Reference |

| Molecular Formula | C₃H₂ClNS | [4][5] |

| Molecular Weight | 119.57 g/mol | [4][5] |

| Melting Point | 139-140°C | [6] |

| Boiling Point | 139-140°C | [6] |

| pKa (Predicted) | 1.00 ± 0.10 | [6] |

| LogP (Predicted) | 1.7965 | [4] |

Note: The isobutyl group in this compound is expected to increase its lipophilicity and decrease its aqueous solubility compared to smaller or more polar analogues.

Experimental Protocols

Solubility Determination

The following protocols are recommended for determining the solubility of this compound.

This method determines the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium.

-

After agitation, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Studies: Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

A stability-indicating analytical method is crucial to separate the parent compound from any degradation products.[10][11][12]

General HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

Expose solutions of this compound (e.g., in a mixture of water and an organic co-solvent) to the following stress conditions.[13] A target degradation of 5-20% is generally aimed for.[13]

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C). Thiazides have been shown to be susceptible to hydrolysis in aqueous media.[14]

-

Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

Procedure for Each Stress Condition:

-

Prepare a solution of this compound at a known concentration.

-

Expose the solution to the stress condition for a defined period (e.g., 2, 4, 8, 24, 48 hours).

-

At each time point, withdraw a sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

Determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability studies and a potential degradation pathway for this compound.

References

- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-Chlorothiazole | C3H2ClNS | CID 15179918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-CHLORO-THIAZOLE CAS#: 4175-73-9 [amp.chemicalbook.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. sgs.com [sgs.com]

- 14. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of 5-Chloro-2-isobutylthiazole: A Technical Guide

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. 5-Chloro-2-isobutylthiazole, a member of this family, possesses a unique combination of a halogenated heterocyclic ring and an alkyl substituent, making it a molecule of significant interest for probing structure-activity relationships. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the molecular properties of such compounds. By employing methods like Density Functional Theory (DFT), researchers can predict geometric structures, vibrational frequencies, and electronic properties, offering deep insights into the molecule's reactivity, stability, and potential intermolecular interactions. This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound.

Computational Methodology

The computational analysis of this compound is conducted using established quantum chemical methods. The primary approach involves Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in studying organic molecules.[1][2][3]

Experimental Protocols

-

Molecular Modeling and Optimization: The initial 3D structure of this compound is constructed using molecular modeling software. A full geometry optimization is then performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive 6-311++G(d,p) basis set.[1][4] This level of theory is chosen to accurately account for electron correlation and polarization effects. The optimization process continues until the forces on each atom are negligible, ensuring the structure corresponds to a minimum on the potential energy surface.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.[2] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies can be used to predict the compound's infrared (IR) and Raman spectra, which are crucial for its experimental identification.[5][6] A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and systematic errors inherent in the computational method.[3]

-

Electronic Property Analysis: Key electronic properties are derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[7][8][9] Additionally, the Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Below is a diagram illustrating the computational workflow for this analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Synthetic Chemist's Guide to 2-Substituted Thiazoles: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The substitution at the 2-position of the thiazole nucleus is a particularly fruitful area of exploration for the development of novel therapeutics. This technical guide provides an in-depth review of the core synthetic methodologies for accessing 2-substituted thiazoles, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The construction of the 2-substituted thiazole scaffold can be broadly categorized into classical condensation reactions and modern cross-coupling techniques. This section will delve into the mechanisms and practical applications of the most pivotal of these methods.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. The reaction involves the condensation of an α-haloketone with a thioamide. When thiourea is used as the thioamide component, 2-aminothiazoles are produced, which are versatile intermediates for further functionalization.

Reaction Mechanism:

The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1][2]

Logical Relationship of the Hantzsch Synthesis:

Caption: Logical flow of the Hantzsch thiazole synthesis.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[2][3] This method is particularly valuable for accessing a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to form the aromatic 5-aminothiazole.[3]

Modern Approaches: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, including 2-arylthiazoles. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for the direct arylation of the thiazole core. This method involves the reaction of a 2-halothiazole (typically 2-bromothiazole) with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the 2-halothiazole to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Quantitative Data on 2-Substituted Thiazole Syntheses

The choice of synthetic route often depends on factors such as substrate scope, reaction conditions, and achievable yields. The following tables summarize quantitative data from the literature for the Hantzsch and Cook-Heilbron syntheses, providing a comparative overview for researchers.

Table 1: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles [4][5]

| α-Haloketone | Thioamide | Product | Conditions | Yield (%) |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Ethanol, reflux, 12 h | 90-95% |

| 2-Chloro-1-(p-tolyl)ethanone | Thioacetamide | 2-Methyl-4-(p-tolyl)thiazole | Ethanol, reflux, 6 h | 85% |

| 3-Bromopentan-2,4-dione | Thiourea | 2-Amino-4,5-dimethylthiazole | Methanol, rt, 24 h | 78% |

| 2-Bromo-1-(4-fluorophenyl)ethanone | N-Phenylthiourea | 2-(Phenylamino)-4-(4-fluorophenyl)thiazole | Methanol, 90 °C (microwave), 30 min | 95% |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | EtOH/Water, 65 °C | 87% |

Table 2: Cook-Heilbron Synthesis of 5-Aminothiazoles [2][3]

| α-Aminonitrile | Sulfur Reagent | Product | Conditions | Yield (%) |

| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | Room temperature | Good |

| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Room temperature | Good |

| Aminoacetonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole | Mild, aqueous | Not specified |

| Aminoacetonitrile | Ethyldithioacetate | 2-Methyl-5-aminothiazole | Not specified | Not specified |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic transformations discussed.

Experimental Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a typical literature procedure for the Hantzsch synthesis.

Materials:

-

Acetophenone (1.0 eq)

-

Thiourea (2.0 eq)

-

Iodine (1.0 eq)

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

-

Pour the washed mixture into a solution of ammonium hydroxide.

-

Collect the resulting crude product by filtration.

-

Recrystallize the crude product from methanol to afford pure 2-amino-4-phenylthiazole.

Experimental Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole

This protocol is based on the original work of Cook, Heilbron, and Levy.[3]

Materials:

-

Dithiophenylacetic acid (1.0 eq)

-

Aminoacetonitrile (1.0 eq)

-

Suitable solvent (e.g., ethanol or aqueous media)

Procedure:

-

Dissolve dithiophenylacetic acid (1.0 eq) in a suitable solvent.

-

Add aminoacetonitrile (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture under mild conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture or can be isolated by standard workup procedures, such as extraction and crystallization.

Experimental Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylthiazole

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-bromothiazole with phenylboronic acid.

Materials:

-

2-Bromothiazole (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

-

A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) (0.04 eq)

-

Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

-

Solvent (e.g., a mixture of water and an organic solvent like dioxane or ethanol)

Procedure:

-

To a reaction vessel, add 2-bromothiazole (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.01 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenylthiazole.

Biological Relevance and Experimental Workflows

The interest in 2-substituted thiazoles is largely driven by their potential as therapeutic agents. Many of these compounds have been found to inhibit key signaling pathways implicated in diseases such as cancer.

Signaling Pathways Targeted by Thiazole Derivatives

A significant number of thiazole-containing compounds have been developed as kinase inhibitors. The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most prominent pathways targeted by these inhibitors. Dysregulation of these pathways is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is crucial for regulating cell growth, proliferation, and survival. Thiazole-based inhibitors can target key kinases within this cascade, such as PI3K or mTOR, to induce apoptosis and inhibit tumor growth.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-substituted thiazole.

Experimental Workflow for Synthesis and Screening

The discovery of new bioactive 2-substituted thiazoles often involves the synthesis of a library of compounds followed by a systematic screening process to identify promising candidates.

Workflow for Thiazole Library Synthesis and Kinase Inhibitor Screening:

Caption: Workflow for the synthesis and screening of a 2-substituted thiazole library for kinase inhibitors.

Conclusion

The synthesis of 2-substituted thiazoles is a vibrant and evolving field of research with profound implications for drug discovery. The classical Hantzsch and Cook-Heilbron syntheses continue to be mainstays for accessing the thiazole core, while modern palladium-catalyzed cross-coupling reactions offer efficient and versatile alternatives for introducing aryl substituents. The ability of 2-substituted thiazoles to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. The systematic approach of synthesizing and screening compound libraries, as outlined in this guide, provides a clear roadmap for the identification and optimization of novel 2-substituted thiazole-based drug candidates. This comprehensive overview of synthetic methodologies, quantitative data, and biological context is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method Development for the Analysis of 5-Chloro-2-isobutylthiazole

Introduction

5-Chloro-2-isobutylthiazole is a heterocyclic compound with potential applications in pharmaceutical and chemical industries. A robust and reliable analytical method is crucial for its quantification, purity assessment, and quality control during research, development, and manufacturing. This application note details a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The primary mode of separation explored is reversed-phase chromatography, a widely used technique for the analysis of small to moderately polar molecules.[1][2][3]

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for this compound is not extensively available in the public domain, its chemical structure provides clues for method development. The presence of a thiazole ring, a chloro group, and an isobutyl group suggests that the molecule is relatively nonpolar. Thiazole derivatives are known to be amenable to analysis by reversed-phase HPLC.[4][5][6][7] The thiazole ring contains a chromophore, making UV detection a suitable choice.

A related compound, 5-Chloro-2-methyl-3(2H)-isothiazolone, has been analyzed using reversed-phase HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier.[8][9] This provides a logical starting point for the method development of this compound.

Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Columns:

-

Initial Screening: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Alternative Selectivity: C8 column, Phenyl-Hexyl column.

-

-

Chemicals:

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade or purified (e.g., Milli-Q).

-

Formic acid (FA), analytical grade.

-

Trifluoroacetic acid (TFA), analytical grade.

-

This compound reference standard.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition.

-

2. Method Development Workflow

The following diagram illustrates the logical workflow for the HPLC method development process.

References

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Small Molecule HPLC [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Separation of 5-Chloro-2-methyl-3(2H)-isothiazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. 5-Chloro-2-methyl-3(2H)-isothiazolone | SIELC Technologies [sielc.com]

Application Notes and Protocols for the GC-MS Analysis of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of thiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Thiazole and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in the pharmaceutical industry, flavor chemistry, and environmental sciences. Accurate and robust analytical methods are essential for their quantification and identification in various matrices.

Introduction to GC-MS Analysis of Thiazole Derivatives

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For thiazole derivatives, GC-MS offers high sensitivity and selectivity, making it an ideal method for analyzing complex mixtures. The successful analysis of these compounds often depends on appropriate sample preparation, optimized chromatographic conditions, and careful selection of mass spectrometric parameters. Thiazole compounds are found in a variety of products, from anticancer and antiviral drugs to food flavorings.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix and the physicochemical properties of the target thiazole derivatives.

2.1.1. Liquid Samples (e.g., Plasma, Wastewater)

-

Protein Precipitation: For biological fluids like plasma, protein precipitation is a common first step to remove macromolecules.

-

To 100 µL of plasma, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

-

Liquid-Liquid Extraction (LLE): This technique is used to extract analytes from an aqueous phase into an immiscible organic solvent.

-

Adjust the pH of the aqueous sample as needed to ensure the thiazole derivative is in a neutral form.

-

Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a GC-compatible solvent.

-

-

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup.

-

Condition an appropriate SPE cartridge (e.g., C18 for nonpolar compounds, mixed-mode for ionizable compounds) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the thiazole derivatives with a strong organic solvent (e.g., methanol, acetonitrile).

-

Evaporate the eluent and reconstitute as in LLE.

-

2.1.2. Solid Samples (e.g., Food, Soil)

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices and can be adapted for thiazole derivatives.

-

Homogenize 10-15 g of the solid sample.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

-

Centrifuge, and take an aliquot of the acetonitrile supernatant.

-

Perform a cleanup step using dispersive SPE (d-SPE) with a suitable sorbent (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences).

-

Centrifuge and collect the supernatant for GC-MS analysis.

-

-

Soxhlet Extraction: For solid samples with low analyte concentrations, Soxhlet extraction can be employed for exhaustive extraction.

-

Place the dried and ground solid sample in a thimble.

-

Extract with a suitable solvent (e.g., hexane, dichloromethane) for several hours.

-

Concentrate the extract before analysis.

-

2.1.3. Volatile Thiazole Derivatives in Food and Flavor Analysis

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique ideal for volatile and semi-volatile compounds.

-

Place the sample (e.g., 0.5 g of a food product) in a headspace vial.[2]

-

Equilibrate the sample at a specific temperature (e.g., 50°C for 10 minutes) to allow volatiles to partition into the headspace.[2]

-

Expose a SPME fiber (e.g., CAR/PDMS) to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.[2]

-

Desorb the analytes from the fiber in the hot GC inlet.[2]

-

2.1.4. Derivatization

For thiazole derivatives containing polar functional groups (-OH, -NH2, -COOH), derivatization may be necessary to improve volatility and thermal stability.[3][4]

-

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group.

-

Evaporate the sample extract to dryness.

-

Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).

-

Heat the mixture at 60-70°C for 30 minutes.

-

Inject the derivatized sample into the GC-MS.

-

GC-MS Parameters

The following are general and specific examples of GC-MS parameters for the analysis of thiazole derivatives.

General GC Parameters:

-

Injector: Split/splitless injector, typically operated at 250°C. Splitless injection is preferred for trace analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column is often suitable. Common choices include:

-

HP-5MS (or equivalent): (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

DB-WAX (or equivalent): Polyethylene glycol (for more polar compounds).

-

Example GC Oven Temperature Programs:

-

For General Screening:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 2°C/min to 100°C.

-

Ramp 2: 4°C/min to 150°C, hold for 2 minutes.

-

Ramp 3: 20°C/min to 280°C, hold for 10 minutes.[2]

-

-

For Faster Analysis:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C, hold for 5 minutes.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-450.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis and identification of unknown thiazole derivatives.

-

Selected Ion Monitoring (SIM): For quantitative analysis of target compounds, providing higher sensitivity and selectivity.

-

Data Presentation

Quantitative data for thiazole derivatives should be presented in a clear and organized manner. Below are examples of tables for reporting such data.

Table 1: GC-MS Retention Times and Characteristic Ions of Selected Thiazole Derivatives.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Thiazole | - | 85 | 85, 58, 45 |

| 2-Methylthiazole | - | 99 | 99, 58, 57 |

| 2-Acetylthiazole | - | 127 | 127, 84, 43 |

| 4-Methyl-5-vinylthiazole | - | 125 | 125, 124, 84 |

| 2-Aminothiazole | - | 100 | 100, 58, 56 |

| Thiabendazole | - | 201 | 201, 174, 129 |

Note: Retention times are highly dependent on the specific GC conditions and column used and should be determined experimentally.

Table 2: Example Quantitative Data for the Analysis of a Thiazole Derivative in a Specific Matrix.

| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | RSD (%) |

| Thiabendazole | Orange Juice | 5 | 500 | 92.5 | < 5 |

| 2-Acetylthiazole | Coffee | 10 | 1000 | 88.2 | < 7 |

Table 3: Thiazole/Thiazoline Ratios Determined by GC-MS in Different Solvents.

| Solvent | Thiazole:Thiazoline Ratio |

| Water | 100:0 |

| DMSO | 91:9 |

| Ethanol | 23:61 |

| THF | 40:51 |

| Toluene | 75:18 |

| Dioxane | 63:19 |

| NMP | 90:10 |

| Neat | 80:15 |

Data adapted from a study on the synthesis of benzothiazoles.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of thiazole derivatives in a solid matrix.

Caption: GC-MS Experimental Workflow for Solid Samples.

Metabolic Pathway of Thiazole-Containing Drugs

Many thiazole-containing drugs undergo metabolic activation by Cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. Understanding these pathways is crucial in drug development to assess potential toxicity. The following diagram illustrates the major metabolic pathways of a generic thiazole ring.

Caption: Metabolic Activation of Thiazole Derivatives.

References

Application of 5-Chloro-2-isobutylthiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-isobutylthiazole is a substituted thiazole derivative that holds significant potential as a versatile building block in medicinal chemistry. The thiazole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a chlorine atom at the 5-position and an isobutyl group at the 2-position of the thiazole ring offers unique opportunities for synthetic modification and modulation of physicochemical and pharmacological properties. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed, representative experimental protocols for its synthesis and biological evaluation.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The thiazole ring is a key structural motif in several clinically used drugs. The introduction of a chlorine atom can enhance the biological activity of a molecule by increasing its lipophilicity, improving its metabolic stability, and providing a site for further chemical modification.[3] The isobutyl group can also influence the compound's interaction with biological targets. While 2-isobutylthiazole is known for its use as a flavoring agent, its derivatives are of interest in medicinal chemistry for their potential biological activities.[4][5][6]

This compound, therefore, represents a promising starting material for the synthesis of novel drug candidates. Its unique substitution pattern allows for the exploration of new chemical space and the development of compounds with improved therapeutic profiles.

Potential Therapeutic Applications

Based on the known biological activities of structurally related thiazole derivatives, this compound can be explored as a key intermediate for the development of agents targeting various diseases:

-

Anticancer Agents: Many thiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[3][7] The 5-chloro-thiazole moiety can be incorporated into molecules designed to inhibit protein kinases, tubulin polymerization, or other cancer-related targets.

-

Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial drugs.[1][8] Derivatives of this compound could be synthesized and evaluated for their efficacy against a broad range of bacterial and fungal pathogens.

-

Anti-inflammatory Agents: Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Synthetic Protocols

The synthesis of this compound can be achieved through various established methods for thiazole ring formation, followed by chlorination. Below is a representative protocol.

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from isovaleramide.

Step 1: Synthesis of 2-Isobutylthiazole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine isovaleramide (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-isobutyl-4,5-dihydrothiazole.

-

Oxidation: Dissolve the purified dihydrothiazole in a suitable solvent like dichloromethane (DCM) and treat with an oxidizing agent such as manganese dioxide (MnO2) (2-3 equivalents). Stir the mixture at room temperature for 12-24 hours.

-

Purification: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-isobutylthiazole.

Step 2: Chlorination of 2-Isobutylthiazole

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2-isobutylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like carbon tetrachloride.

-

Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the solution while stirring at room temperature. The reaction may be initiated by the addition of a radical initiator like benzoyl peroxide if necessary.

-

Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Diagram: Synthetic Pathway for this compound

Caption: Proposed synthetic route for this compound.

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate for the synthesis of more complex, biologically active molecules. The chloro and isobutyl groups provide handles for further synthetic transformations.

Diagram: this compound as a Synthetic Building Block

Caption: Synthetic utility of this compound.

Biological Evaluation Protocols

The following are representative protocols for assessing the potential biological activities of novel compounds derived from this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables present hypothetical but representative data for novel compounds derived from this compound, based on activities observed for similar thiazole derivatives.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Modification on this compound Scaffold | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| Derivative A | 5-phenylamino substitution | 12.5 | 18.2 |

| Derivative B | 5-(4-methoxyphenyl) substitution | 8.7 | 11.5 |

| Derivative C | 5-(pyridin-3-yl) substitution | 15.3 | 22.1 |

| Doxorubicin | (Standard Control) | 0.8 | 1.2 |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Modification on this compound Scaffold | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative D | 5-(2-aminothiazol-4-yl) substitution | 16 | 32 | 64 |

| Derivative E | 5-(1H-benzimidazol-2-yl) substitution | 8 | 16 | 32 |

| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |

| Fluconazole | (Fungal Control) | N/A | N/A | 4 |

Conclusion

This compound is a promising and versatile chemical entity for medicinal chemistry and drug discovery. Its unique structural features provide a foundation for the synthesis of a diverse library of novel compounds. The representative protocols and data presented herein offer a framework for researchers to explore the full potential of this scaffold in developing new therapeutic agents to address unmet medical needs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiazole Intermediates in Agrochemical Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Use of 5-Chloro-2-isobutylthiazole and Related Thiazole Derivatives as Intermediates in Agrochemical Synthesis.

Disclaimer: Extensive literature and patent searches did not yield specific examples of this compound as a direct intermediate in the synthesis of commercialized agrochemicals. The following application notes and protocols detail the use of structurally related and commercially significant thiazole intermediates in the agrochemical industry to provide relevant context and procedural information.

Introduction to Thiazoles in Agrochemicals

The thiazole ring is a crucial heterocyclic scaffold in the development of modern agrochemicals.[1] Its unique chemical properties and ability to interact with biological targets have led to the discovery and commercialization of numerous potent fungicides and insecticides.[1][2] Thiazole derivatives are known for their systemic properties and diverse modes of action, making them valuable tools in crop protection. While 2-isobutylthiazole is recognized as a flavoring agent and a potential intermediate in chemical synthesis, its chlorinated counterpart, this compound, is not prominently featured in publicly available literature for agrochemical applications.[3]

This document focuses on well-established chlorinated thiazole intermediates to illustrate the synthetic pathways and principles relevant to this class of compounds.

Key Agrochemicals Derived from Thiazole Intermediates

Several commercially successful agrochemicals utilize a chlorinated thiazole core. A prime example is the family of neonicotinoid insecticides.

Case Study: 2-Chloro-5-(chloromethyl)thiazole as a Precursor to Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)thiazole is a key building block for the synthesis of major insecticides such as Thiamethoxam and Clothianidin.[4]

Table 1: Agrochemicals Derived from 2-Chloro-5-(chloromethyl)thiazole

| Agrochemical | Class | Mode of Action | Target Pests |

| Thiamethoxam | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist | Aphids, whiteflies, thrips, and other sucking insects |

| Clothianidin | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist | Soil insects, seed pests, and sucking insects |

Experimental Protocols

The following protocols are generalized representations of synthetic routes described in the literature for the preparation of thiazole-based agrochemicals.

Synthesis of 2-Chloro-5-(chloromethyl)thiazole

The synthesis of this key intermediate can be achieved through the chlorination of an allyl isothiocyanate precursor.

Protocol 1: Preparation of 2-Chloro-5-(chloromethyl)thiazole

Materials:

-

Allyl isothiocyanate

-

Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve allyl isothiocyanate in an inert solvent within a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet.

-

Cool the reaction mixture to the desired temperature (typically between 0°C and 30°C).

-

Slowly introduce the chlorinating agent into the reaction mixture while maintaining the temperature. The molar ratio of the chlorinating agent to allyl isothiocyanate is a critical parameter to control.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration (e.g., 2-6 hours).

-

Upon completion, quench the reaction by carefully adding a sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 2-chloro-5-(chloromethyl)thiazole can be purified by distillation or crystallization.

Table 2: Representative Reaction Parameters for the Synthesis of 2-Chloro-5-(chloromethyl)thiazole

| Parameter | Value/Condition |

| Starting Material | Allyl isothiocyanate |

| Chlorinating Agent | Chlorine gas |

| Solvent | Dichloromethane |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous sodium bicarbonate wash |

| Purity (typical) | >95% |

| Yield (typical) | 70-85% |

General Synthesis of a Thiazole-based Fungicide: The Case of Thifluzamide

While not derived from this compound, the synthesis of the fungicide Thifluzamide illustrates the construction of a complex agrochemical from a thiazole carboxylic acid intermediate.

Protocol 2: Synthesis of Thifluzamide

This synthesis involves the formation of an amide bond between a thiazole carboxylic acid derivative and a substituted aniline.

Step 1: Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride

-

Start with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

-

React the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

-

The reaction is typically carried out at reflux temperature.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the acid chloride.

Step 2: Amide Coupling to form Thifluzamide

-

Dissolve the 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride in a suitable solvent (e.g., toluene, xylene).

-

Add 2,6-dibromo-4-(trifluoromethoxy)aniline to the solution.

-

The reaction is often carried out at an elevated temperature and may require the presence of a base to scavenge the HCl byproduct.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

-

The crude Thifluzamide can be purified by recrystallization.

Table 3: Fungicidal Activity of Thifluzamide

| Pathogen | Disease | Efficacy |

| Rhizoctonia solani | Sheath blight in rice | High |

| Puccinia spp. | Rusts in cereals | Moderate to High |

| Sclerotium rolfsii | White mold in peanuts | High |

Visualizations

The following diagrams illustrate the synthetic pathways discussed.

Caption: Synthesis of 2-Chloro-5-(chloromethyl)thiazole.

Caption: Synthetic pathway of the fungicide Thifluzamide.

Conclusion

While the direct application of this compound in agrochemical synthesis is not documented in readily available sources, the broader class of chlorinated thiazoles represents a cornerstone of modern crop protection chemistry. The protocols and data presented for related compounds underscore the versatility of the thiazole scaffold. Further research into the functionalization of 2-isobutylthiazole and its derivatives could potentially lead to the discovery of novel agrochemicals with unique properties. Researchers are encouraged to explore the synthesis and biological activity of novel derivatives based on the foundational chemistries outlined in these notes.

References

- 1. DK0850231T3 - Process for preparing a 2-chloro-5-chloromethyl-thiazole compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 4. Thiazole and Isothiazole Chemistry in Crop Protection. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Laboratory Synthesis of 5-Chloro-2-isobutylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 5-Chloro-2-isobutylthiazole, a heterocyclic compound of interest in flavor chemistry and as a potential intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor 2-isobutylthiazole, followed by its regioselective chlorination at the 5-position.

The protocol for the synthesis of 2-isobutylthiazole is adapted from established patent literature, outlining a three-step process involving a sulfo-reaction, condensation, and subsequent dehydrogenation. For the subsequent chlorination of the 2-isobutylthiazole intermediate, a general procedure is proposed based on common electrophilic substitution reactions of thiazole derivatives. Thiazoles with a substituted 2-position tend to undergo electrophilic substitution at the 5-position. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).

Experimental Overview

The overall synthesis is divided into two primary stages:

Stage 1: Synthesis of 2-Isobutylthiazole This stage involves the formation of a mercaptoacetaldehyde dimer, which is then condensed with 3-methyl butyraldehyde and ammonia. The resulting 2-isobutyl-2,5-dihydrothiazole is dehydrogenated to yield 2-isobutylthiazole.

Stage 2: Chlorination of 2-Isobutylthiazole This stage describes a representative procedure for the electrophilic chlorination of the synthesized 2-isobutylthiazole at the 5-position to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic stage.

Table 1: Reagents and Conditions for the Synthesis of 2-Isobutylthiazole

| Step | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Solvent | Temperature (°C) | Reaction Time |

| 1. Sulfo-reaction | Sodium Hydrosulfide | 56.06 | 1500 ml solution | - | Water | 0 | 45 min |

| Acetic Acid | 60.05 | 300 g | 5.0 | - | 0 | 45 min | |

| 2. Condensation | Mercaptoacetaldehyde dimer | 120.19 | 156 g | 1.3 | Diethyl ether | 20 then reflux | 20 min then 10 min |

| 3-Methylbutyraldehyde | 86.13 | 298 g | 3.46 | Diethyl ether | 20 then reflux | 20 min then 10 min | |

| Anhydrous Sodium Sulfate | 142.04 | 95 g | 0.67 | Diethyl ether | 20 then reflux | - | |

| Ammonia | 17.03 | 120 g | 7.05 | Diethyl ether | 20 then reflux | - | |

| 3. Dehydrogenation | 2-Isobutyl-2,5-dihydrothiazoline | 143.25 | 160 g | 1.12 | Benzene | Reflux | 40 min |

| Benzoquinone | 108.09 | 115 g | 1.06 | Benzene | Reflux | 40 min |

Table 2: Proposed Reagents and Conditions for the Chlorination of 2-Isobutylthiazole

| Reagent | Molar Mass ( g/mol ) | Molar Ratio (to substrate) | Solvent | Temperature (°C) |

| 2-Isobutylthiazole | 141.23 | 1.0 | Dichloromethane | 0 to RT |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 1.0 - 1.2 | Dichloromethane | 0 to RT |

Experimental Protocols

Stage 1: Synthesis of 2-Isobutylthiazole

This procedure is adapted from patent CN101891701A.[1]

1.1 Sulfo-reaction to form Mercaptoacetaldehyde Dimer

-

In a reaction flask equipped with a stirrer and a thermometer, add 1500 ml of sodium hydrosulfide solution.

-

Cool the flask to 0°C using an ice-salt bath.

-

Over a period of 45 minutes, slowly add 300 g of acetic acid to the cooled solution while stirring.

-

Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer.

1.2 Condensation to form 2-Isobutyl-2,5-dihydrothiazoline

-

In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 600 ml of diethyl ether, 156 g of the mercaptoacetaldehyde dimer from the previous step, 298 g of 3-methyl butyraldehyde, and 95 g of anhydrous sodium sulfate.

-

While stirring the mixture, bubble 120 g of ammonia gas through the solution.

-

Stir the reaction mixture at 20°C for 20 minutes.

-

Heat the mixture to reflux and maintain for 10 minutes.

-

After cooling, filter off the anhydrous sodium sulfate and wash the solid twice with diethyl ether.

-

Combine the filtrate and washes. First, remove the diethyl ether by distillation at atmospheric pressure (boiling point 35-38°C).

-

Subsequently, perform vacuum distillation to collect the fraction boiling at 73-76°C under a vacuum of 8-9 mmHg. This fraction is 2-isobutyl-2,5-dihydrothiazoline.

1.3 Dehydrogenation to form 2-Isobutylthiazole

-

In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 2200 ml of benzene, 160 g of 2-isobutyl-2,5-dihydrothiazoline, and 115 g of benzoquinone.

-

Heat the mixture to reflux and maintain for 40 minutes.

-

After cooling, wash the reaction mixture twice with 500 ml of 5% sodium hydroxide solution, followed by two washes with 500 ml of water.

-

Extract the aqueous layers twice with benzene.

-

Combine all organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

First, remove the benzene by distillation at atmospheric pressure (boiling point 76-79°C).

-

Subsequently, perform vacuum distillation to collect the fraction boiling at 64-68°C under a vacuum of 9-11 mmHg. This fraction is the final product, 2-isobutylthiazole.

Stage 2: Proposed Protocol for the Synthesis of this compound

This proposed protocol is based on general methods for the chlorination of thiazole derivatives.

2.1 Chlorination of 2-Isobutylthiazole

-